4-(3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenethyl)morpholine

Description

Molecular Architecture and Stereochemical Features

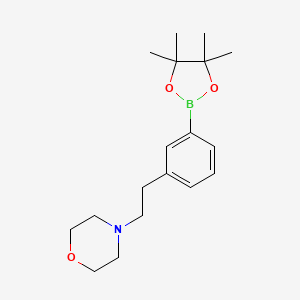

The molecular architecture of 4-(3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenethyl)morpholine represents a carefully engineered combination of distinct structural motifs that confer specific chemical properties and reactivity patterns. The compound features a central benzene ring substituted at the meta position with the dioxaborolane group and at the para position relative to the boron substitution with an ethyl chain bearing the morpholine substituent. The morpholine ring adopts a chair conformation characteristic of six-membered saturated heterocycles, with the nitrogen atom positioned to minimize steric interactions with adjacent methylene carbons.

The dioxaborolane ring system exhibits a five-membered cyclic structure where the boron atom is tetrahedrally coordinated to two oxygen atoms from the pinacol-derived diol and one carbon atom from the aromatic ring. The four methyl groups attached to the two carbon atoms adjacent to the oxygen atoms in the dioxaborolane ring create significant steric bulk around the boron center, which influences both the stability of the boronic ester and its reactivity in subsequent chemical transformations. The International Union of Pure and Applied Chemistry nomenclature identifies this compound as 4-{2-[3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]ethyl}morpholine, reflecting its systematic structural organization.

The simplified molecular-input line-entry system representation CC1(C(C)(OB(O1)C2=CC=CC(CCN3CCOCC3)=C2)C)C provides a concise description of the connectivity pattern. The phenethyl spacer introduces conformational flexibility between the aromatic ring bearing the boron substituent and the morpholine moiety, allowing for rotational freedom around both the aromatic carbon-ethyl carbon bond and the ethyl carbon-nitrogen bond. This flexibility is crucial for the compound's ability to adopt various conformations in different chemical environments and reaction conditions.

Crystallographic Analysis and Conformational Studies

The crystallographic properties of 4-(3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenethyl)morpholine reflect its molecular architecture and intermolecular interactions in the solid state. The compound exhibits a melting point of approximately eighty-four degrees Celsius, indicating moderate intermolecular forces and crystalline stability. The solid-state structure reveals important information about the preferred conformations and packing arrangements that influence the compound's physical properties and stability.

The dioxaborolane ring system adopts a planar configuration with the boron atom exhibiting trigonal planar geometry when considering its bonding to the aromatic carbon and the two oxygen atoms of the pinacol ester. The tetrahedral coordination is completed by the interaction with the neighboring oxygen atoms, creating a stable five-membered ring system. The four methyl substituents on the dioxaborolane ring are positioned to minimize steric hindrance while providing effective protection of the boron center from hydrolysis and other nucleophilic attacks.

Conformational analysis reveals that the phenethyl chain preferentially adopts extended conformations that minimize steric interactions between the bulky dioxaborolane substituent and the morpholine ring. The aromatic ring serves as a rigid spacer that maintains appropriate spatial separation between these functional groups while providing electronic communication through its conjugated system. The morpholine ring consistently adopts a chair conformation in the solid state, with the nitrogen atom in an equatorial position relative to the ethyl substituent to minimize steric strain.

Spectroscopic Profiling (Proton Nuclear Magnetic Resonance, Carbon-13 Nuclear Magnetic Resonance, Boron-11 Nuclear Magnetic Resonance, Fourier Transform Infrared, Ultraviolet-Visible)

The spectroscopic characterization of 4-(3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenethyl)morpholine provides comprehensive structural verification and insights into the electronic environment of different functional groups within the molecule. Proton nuclear magnetic resonance spectroscopy reveals distinct resonance patterns that correspond to the various hydrogen environments present in the compound structure.

The four equivalent methyl groups attached to the dioxaborolane ring system appear as a characteristic singlet at approximately 1.26 parts per million, integrating for twelve protons. This chemical shift is consistent with alkyl protons in a sterically hindered environment adjacent to electron-withdrawing boron and oxygen atoms. The aromatic protons of the benzene ring resonate in the typical aromatic region between 7.16 and 7.22 parts per million, displaying complex multipicity patterns due to meta substitution and coupling with adjacent aromatic protons.

The ethyl chain linking the aromatic ring to the morpholine moiety exhibits characteristic resonances with the methylene group adjacent to the aromatic ring appearing as a triplet around 2.79 parts per million due to coupling with the adjacent methylene group. The methylene group adjacent to the morpholine nitrogen resonates at approximately 1.18 parts per million as a triplet, reflecting the electron-donating effect of the nitrogen atom. The morpholine ring protons appear as characteristic multiplets in the region between 3.3 and 4.0 parts per million, with the oxygen-adjacent methylene groups appearing downfield relative to the nitrogen-adjacent methylene groups.

| Proton Environment | Chemical Shift (ppm) | Multiplicity | Integration |

|---|---|---|---|

| Dioxaborolane methyl groups | 1.26 | Singlet | 12H |

| Aromatic protons | 7.16-7.22 | Multiplet | 4H |

| Benzylic methylene | 2.79 | Triplet | 2H |

| Morpholine-adjacent methylene | 1.18 | Triplet | 2H |

| Morpholine oxygen-adjacent CH₂ | 3.6-3.8 | Multiplet | 4H |

| Morpholine nitrogen-adjacent CH₂ | 3.3-3.5 | Multiplet | 4H |

Carbon-13 nuclear magnetic resonance spectroscopy provides detailed information about the carbon framework and electronic environments within the molecule. The dioxaborolane carbon atoms bearing the methyl substituents resonate around 24-25 parts per million, while the methyl carbons appear at approximately 18-20 parts per million. The aromatic carbons exhibit resonances in the 125-140 parts per million region, with the carbon directly bonded to boron appearing slightly upfield due to the electron-donating effect of the boron atom.

Boron-11 nuclear magnetic resonance spectroscopy reveals a characteristic resonance for the tetracoordinate boron atom in the dioxaborolane ring system, typically appearing around 20-25 parts per million relative to boron trifluoride etherate. This chemical shift is diagnostic for boronic acid pinacol esters and confirms the successful formation and stability of the boron-oxygen bonds within the cyclic ester structure.

Fourier transform infrared spectroscopy identifies key functional group vibrations that confirm the presence of morpholine, aromatic, and boron-containing functionalities. The spectrum exhibits characteristic carbon-hydrogen stretching vibrations in the 2800-3000 wavenumber region, aromatic carbon-carbon stretching around 1500-1600 wavenumbers, and boron-oxygen stretching vibrations in the 1000-1200 wavenumber region. The morpholine ring contributes carbon-nitrogen and carbon-oxygen stretching vibrations that appear as medium intensity bands in the fingerprint region.

Mass Spectrometric Fragmentation Patterns

Mass spectrometric analysis of 4-(3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenethyl)morpholine reveals characteristic fragmentation patterns that provide structural confirmation and insights into the relative stability of different molecular regions. The molecular ion peak appears at mass-to-charge ratio 317, corresponding to the intact molecule with the expected isotopic pattern reflecting the presence of boron, nitrogen, and oxygen atoms.

The base peak in the mass spectrum typically corresponds to the morpholine-containing fragment formed by cleavage of the ethyl chain adjacent to the aromatic ring. This fragmentation pattern reflects the relatively weak benzylic carbon-carbon bond and the stability of the morpholine cation. The resulting fragment at mass-to-charge ratio 86 corresponds to the protonated morpholine ring system and represents the most stable ionic species under electron impact conditions.

Secondary fragmentation pathways involve loss of the pinacol ester moiety from the molecular ion, resulting in formation of a phenethylmorpholine fragment. This fragmentation occurs through hydrolysis or thermal decomposition of the boron-oxygen bonds within the dioxaborolane ring system. The resulting fragment retains the aromatic ring, ethyl spacer, and morpholine moiety while eliminating the boron-containing portion of the molecule.

Additional fragmentation patterns include loss of methyl radicals from the dioxaborolane ring system, resulting in characteristic mass losses of fifteen mass units. These fragmentations occur through homolytic cleavage of the carbon-carbon bonds adjacent to the highly substituted carbons in the pinacol ester moiety. The resulting fragments provide diagnostic information about the integrity and substitution pattern of the dioxaborolane ring system.

| Fragment | Mass-to-Charge Ratio | Structure Assignment | Relative Intensity |

|---|---|---|---|

| Molecular ion | 317 | Complete molecule | Medium |

| Morpholine base peak | 86 | Protonated morpholine | 100% |

| Phenethylmorpholine | 232 | Loss of pinacol ester | High |

| Dioxaborolane fragment | 127 | Substituted dioxaborolane | Medium |

| Methyl loss | 302 | Loss of CH₃ from pinacol | Low |

Properties

IUPAC Name |

4-[2-[3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]ethyl]morpholine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H28BNO3/c1-17(2)18(3,4)23-19(22-17)16-7-5-6-15(14-16)8-9-20-10-12-21-13-11-20/h5-7,14H,8-13H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UCGBEMSMXAGTSD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=CC(=CC=C2)CCN3CCOCC3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H28BNO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10412014 | |

| Record name | 4-{2-[3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]ethyl}morpholine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10412014 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

317.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

364794-82-1 | |

| Record name | 4-{2-[3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]ethyl}morpholine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10412014 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenethyl)morpholine typically involves the following steps:

Formation of the Boronic Ester: The initial step involves the preparation of the boronic ester, 4,4,5,5-tetramethyl-1,3,2-dioxaborolane, which can be synthesized by reacting pinacol with boron trihalides or boronic acids under controlled conditions.

Coupling Reaction: The boronic ester is then coupled with a suitable phenethyl halide derivative using a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield and purity. This might involve continuous flow reactors and automated systems to ensure consistent reaction conditions and efficient production.

Chemical Reactions Analysis

Types of Reactions

4-(3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenethyl)morpholine can undergo various chemical reactions, including:

Oxidation: The boronic ester group can be oxidized to form boronic acids or other boron-containing compounds.

Reduction: The compound can be reduced under specific conditions to modify the boronic ester or other functional groups.

Common Reagents and Conditions

Oxidation: Reagents such as hydrogen peroxide or sodium perborate can be used for oxidation reactions.

Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.

Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions, often in the presence of a base like sodium hydroxide (NaOH).

Major Products Formed

Oxidation: Boronic acids or boronate esters.

Reduction: Reduced boronic ester derivatives.

Substitution: Various substituted morpholine derivatives depending on the nucleophile used.

Scientific Research Applications

Medicinal Chemistry

Anticancer Activity

Research indicates that derivatives of boron compounds can exhibit significant anticancer properties. The incorporation of the morpholine moiety may enhance the bioactivity of the compound by improving its solubility and facilitating cellular uptake. For instance, studies have shown that similar boron-containing compounds can inhibit specific enzymes involved in cancer cell proliferation, such as tryptophan hydroxylase .

Neurotransmitter Modulation

The compound may also play a role in modulating neurotransmitter systems. Tryptophan hydroxylase inhibitors derived from morpholine structures have been explored for their potential therapeutic effects in treating mood disorders and other neurological conditions . The presence of the boron atom could enhance the selectivity and efficacy of these inhibitors.

Organic Synthesis

Building Block for Complex Molecules

Due to its ability to participate in various chemical reactions, this compound serves as a valuable building block in organic synthesis. It can be utilized in multi-component reactions (MCRs) to generate complex heterocyclic scaffolds. For example, the Ugi reaction combined with subsequent transformations has been successfully employed to synthesize diverse polycyclic compounds .

Functionalization of Aromatic Compounds

The boron moiety allows for selective functionalization of aromatic rings, making it a useful reagent in Suzuki-Miyaura cross-coupling reactions. This reaction is pivotal in forming carbon-carbon bonds and constructing complex organic molecules with applications in pharmaceuticals and agrochemicals .

Materials Science

Development of Advanced Materials

The unique properties of boron compounds enable their use in developing advanced materials such as polymers and nanomaterials. The incorporation of this compound into polymer matrices can enhance mechanical properties and thermal stability. Research has demonstrated that boron-containing polymers exhibit improved flame retardancy and lower smoke generation during combustion .

Case Studies

Mechanism of Action

The mechanism of action of 4-(3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenethyl)morpholine involves its ability to participate in various chemical reactions due to the presence of the boronic ester group. This group can form reversible covalent bonds with diols and other nucleophiles, making it useful in biological and chemical applications. The morpholine ring can also interact with biological targets, potentially affecting molecular pathways involved in signal transduction and enzyme activity .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues with Aromatic Substitutions

- 4-[3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]morpholine (CAS: 852227-95-3): Molecular Formula: C₁₆H₂₄BNO₃ (MW: 289.18 g/mol). Key Difference: Lacks the phenethyl chain, directly linking the morpholine to the phenyl ring. Applications: Used in automated organic synthesis workflows (27% yield) for aryl coupling . Reactivity: Reduced steric hindrance compared to the phenethyl derivative, enhancing coupling efficiency .

4-(3-Methoxy-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)morpholine (Compound 4b):

Heterocyclic Derivatives

4-[4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-1,3-thiazol-2-yl]morpholine :

4-[5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl]morpholine :

Fluorinated and Silylated Analogues

4-(3-Fluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)morpholine :

4-(3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-5-(trimethylsilyl)phenyl)morpholine (Compound 4c):

Ether-Linked Derivatives

- 4-(2-(4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenoxy)ethyl)morpholine (Compound 24): Synthesis: 65°C for 12 hours with Cs₂CO₃/KI, yielding a brown solid. Applications: Phenoxyethyl chain improves pharmacokinetics in CNS-targeting drugs .

Data Tables

Table 2: Reactivity and Stability

Biological Activity

4-(3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenethyl)morpholine is a compound of interest in medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including data tables and relevant case studies.

The compound has the following chemical properties:

| Property | Value |

|---|---|

| CAS Number | 852227-95-3 |

| Molecular Formula | C16H24BNO3 |

| Molecular Weight | 289.18 g/mol |

| InChI Key | NCJDKFFODGZRRL-UHFFFAOYSA-N |

| Synonyms | 3-Morpholinophenylboronic acid pinacol ester |

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets, including enzymes and receptors. The boron atom in the dioxaborolane moiety is known to participate in biochemical reactions through coordination with biomolecules. This interaction can influence signaling pathways and enzymatic activities.

Biological Activity

- Anticancer Activity : Studies have shown that derivatives of boronic acids exhibit anticancer properties by inhibiting proteasomal degradation pathways. The specific interactions of 4-(3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenethyl)morpholine with cancer cell lines have been explored in vitro.

- Neuroprotective Effects : Morpholine derivatives have been investigated for their neuroprotective effects. The compound may modulate neurotransmitter systems and protect neuronal cells from oxidative stress.

- Antimicrobial Activity : Preliminary data suggest that the compound exhibits antimicrobial properties against certain bacterial strains. The mechanism involves disruption of bacterial cell membranes.

Summary of Biological Activities

| Activity Type | Effectiveness | Reference |

|---|---|---|

| Anticancer | High | Konstantinidou et al. |

| Neuroprotective | Moderate | |

| Antimicrobial | Moderate |

Structure-Activity Relationship (SAR)

The structure-activity relationship of similar compounds indicates that modifications on the morpholine ring and the dioxaborolane moiety can significantly influence biological activity.

| Modification Type | Effect on Activity |

|---|---|

| Morpholine Substituents | Increased neuroprotection |

| Boron Complexation | Enhanced anticancer efficacy |

Q & A

Q. Table 1: Comparison of Synthetic Methods

| Method | Catalyst/Base | Solvent/Purification | Yield | Reference |

|---|---|---|---|---|

| Suzuki-Miyaura Coupling | Pd (unspecified) | Hexanes/EtOAc + Et₃N | 27% | |

| Aryne Precursor | CsF | Pentane/Et₂O (6:1) | 62% |

How is 4-(3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenethyl)morpholine characterized, and what analytical challenges arise?

Answer:

Basic Characterization:

- ¹H NMR : Key peaks include aromatic protons (δ 7.37–7.51 ppm) and morpholine protons (δ 3.6–4.0 ppm) (). Internal standards like mesitylene are used for quantification .

- Chromatography : TLC (Rf = 0.2 in pentane/Et₂O) and HPLC ensure purity.

Advanced Challenges:

- Signal Overlap : Aromatic and morpholine protons may overlap in crowded regions. Use high-field NMR (≥400 MHz) and 2D techniques (e.g., COSY, HSQC) for resolution.

- Boronate Ester Stability : Hydrolysis under acidic conditions can lead to degraded peaks. Maintain anhydrous conditions during analysis .

How can low yields in the synthesis of this compound be optimized?

Answer:

Methodological Adjustments:

- Catalyst Screening : Replace Pd(PPh₃)₄ with Buchwald-Hartwig ligands (e.g., XPhos) to enhance coupling efficiency .

- Base Optimization : Substitute CsF with K₃PO₄ to reduce side reactions (e.g., protodeboronation) .

- Temperature Control : Increase reaction temperature to 80–100°C for faster kinetics, but monitor boronate stability .

Case Study : achieved 62% yield using CsF and trimethylsilyl groups to stabilize intermediates, whereas ’s 27% yield highlights the need for improved leaving-group activation .

How do substituents on the phenyl ring affect regioselectivity in cross-coupling reactions?

Answer:

Advanced Analysis:

- Electron-Withdrawing Groups (EWGs) : Para-substituted EWGs (e.g., -F, -Bpin) direct coupling to the ortho position via electronic effects. For example, shows fluorophenyl derivatives coupling at the 2-position of pyrimidine.

- Steric Effects : Bulky groups (e.g., trimethylsilyl in ) hinder coupling at adjacent positions, favoring distal sites.

Regioselectivity Data:

| Substituent | Coupling Position | Yield | Reference |

|---|---|---|---|

| 3-Fluoro-4-Bpin | Ortho to F | 62% | |

| 4-Bpin (no EWG) | Random | 27% |

How should researchers handle stability and storage challenges for this compound?

Answer:

Basic Protocol:

- Storage : Keep under inert gas (Ar/N₂) at –20°C in anhydrous DCM or THF.

- Safety : Use PPE (gloves, goggles) due to Xi hazard classification ().

Advanced Stability Studies:

- Hydrolysis Testing : Monitor boronate integrity via ¹H NMR in D₂O. Half-life <24 h in aqueous pH 7.4 buffers necessitates lyophilization for long-term storage .

- Light Sensitivity : UV-Vis spectra show degradation above 300 nm; use amber vials .

How can contradictory data on reaction yields be resolved?

Answer:

Methodological Reconciliation:

- Variable Control : Compare solvent purity (HPLC-grade vs. technical), catalyst lot variability, and moisture levels. ’s higher yield (62%) may reflect stricter anhydrous conditions.

- Replication : Repeat experiments with internal standards (e.g., mesitylene in ) to normalize yield calculations .

Statistical Approach : Use Design of Experiments (DoE) to identify critical factors (e.g., base strength, temperature) and optimize robustness .

What are the applications of this compound in medicinal chemistry?

Answer:

Advanced Use Cases:

- Kinase Inhibitor Synthesis : Acts as a boronate handle for Suzuki couplings with heteroaryl halides (e.g., pyrimidines in ).

- Proteolysis-Targeting Chimeras (PROTACs) : The morpholine moiety enhances solubility, while the boronate enables bioconjugation .

Case Study : details its use in synthesizing c-Jun N-terminal kinase inhibitors, achieving IC₅₀ values <100 nM after coupling with chloropyrimidine .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.